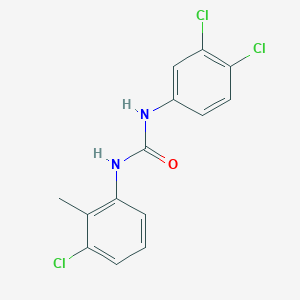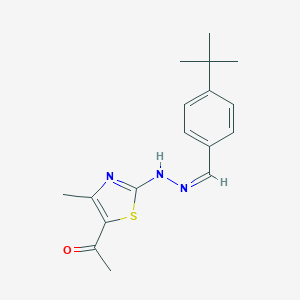
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of phenylurea herbicides and has been found to be effective against a broad range of weed species. In recent years, there has been growing interest in the scientific community to explore the potential of Diuron for various applications beyond its use as a herbicide.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea involves the inhibition of photosynthesis in plants. It acts as a photosystem II inhibitor, which blocks the transfer of electrons from water to plastoquinone in the electron transport chain. This leads to the disruption of the photosynthetic process, resulting in the death of the plant.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on both plants and animals. In plants, it causes a reduction in chlorophyll content, a decrease in photosynthetic activity, and an increase in oxidative stress. In animals, it has been shown to cause liver and kidney damage, as well as alterations in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea in lab experiments is its low cost and availability. It is also relatively stable and easy to handle. However, one of the limitations is that it can be toxic to some organisms, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the research on 1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea. One area of interest is its potential as an anticancer agent. Studies have shown that this compound has significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Another area of interest is its potential as an antifungal agent. It has been found to be effective against a broad range of fungal species, and further research could lead to the development of new antifungal drugs. Additionally, there is a need for further studies on the environmental impact of this compound, as it has been found to be persistent in soil and water.
Méthodes De Synthèse
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea can be synthesized by the reaction of 3,4-dichloroaniline with 3-chloro-2-methylphenyl isocyanate in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 158-159°C.
Applications De Recherche Scientifique
1-(3-Chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea has been extensively studied for its potential use as an antifungal, antimicrobial, and anticancer agent. It has been found to exhibit significant activity against various fungal species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, this compound has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
Formule moléculaire |
C14H11Cl3N2O |
|---|---|
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
1-(3-chloro-2-methylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O/c1-8-10(15)3-2-4-13(8)19-14(20)18-9-5-6-11(16)12(17)7-9/h2-7H,1H3,(H2,18,19,20) |
Clé InChI |
AEROXVCKWQUAPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254544.png)

![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)

![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)


![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)